molecular formula C16H15ClO3 B13025325 Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate

Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13025325
M. Wt: 290.74 g/mol
InChI Key: BRGBQGSJFPCKFM-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, a methyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with 2-methylbenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of 3-chloro-4-hydroxybenzoic acid and methanol.

Scientific Research Applications

Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-((3-methylbenzyl)oxy)benzoate
  • Ethyl 4-[(4-methylbenzyl)oxy]benzoate

Uniqueness

Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and researchers exploring new frontiers in chemistry, biology, medicine, and beyond.

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 3-chloro-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C16H15ClO3/c1-11-5-3-4-6-13(11)10-20-15-8-7-12(9-14(15)17)16(18)19-2/h3-9H,10H2,1-2H3

InChI Key

BRGBQGSJFPCKFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

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